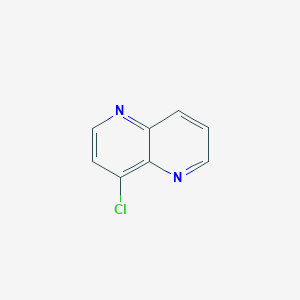
4-クロロ-1,5-ナフチリジン
概要
説明
4-Chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine, has been carried out using various strategies . For example, 4-Chloro-1,5-naphthyridine was prepared and then reacted with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1,5-naphthyridine is characterized by a naphthyridine ring with a chlorine atom at the 4th position . More detailed structural analysis may require advanced techniques such as DFT calculations .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 4-Chloro-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
科学的研究の応用
医薬品化学
4-クロロ-1,5-ナフチリジンを含む1,5-ナフチリジンは、多くのものがさまざまな生物活性を示すため、医薬品化学の分野で重要な役割を果たしています .
抗増殖活性
1,5-ナフチリジンのいくつかは、抗増殖活性を示すことが判明しており、これは新しい癌治療薬の開発に役立つ可能性があります .
抗菌活性
1,5-ナフチリジンは、抗菌性についても研究されており、新しい抗生物質の開発のための候補物質となり得ます .
抗寄生虫活性
研究によると、1,5-ナフチリジンのいくつかは抗寄生虫活性を示すことがわかっています . これにより、寄生虫感染症に対する新しい治療法の開発につながる可能性があります。
抗ウイルス活性
4-クロロ-1,5-ナフチリジンを含む1,5-ナフチリジンは、抗ウイルス活性を示すため、抗ウイルス薬の開発に役立つ可能性があります .
抗炎症活性
1,5-ナフチリジンの抗炎症活性は、新しい抗炎症薬の開発に利用できる可能性があります .
金属錯体の合成
1,5-ナフチリジンは、求電子剤または求核剤と反応し、酸化、還元、クロスカップリング反応、側鎖の修飾、または金属錯体の形成を行うことができます . これにより、金属錯体の合成に役立ちます。
光学用途
縮合1,5-ナフチリジンは、その光学用途について研究されています . これにより、光学デバイス用の新素材を開発できる可能性があります。
作用機序
Target of Action
1,5-naphthyridine derivatives, a class to which 4-chloro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . The specific targets would depend on the functional groups attached to the 1,5-naphthyridine core .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . The specific interactions of 4-Chloro-1,5-naphthyridine with its targets would depend on the nature of these targets and the environmental conditions.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The basicity constants of 4-substituted 1,5-naphthyridines have been measured, providing some insight into their potential behavior in biological systems .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
While specific future directions for 4-Chloro-1,5-naphthyridine are not mentioned in the retrieved papers, 1,5-naphthyridine derivatives have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring these applications further.
特性
IUPAC Name |
4-chloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECKUINVSSXFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344365 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-63-6 | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-chloro-1,5-naphthyridine in the context of the provided research?
A1: The research focuses on synthesizing a series of di-Mannich bases as potential antimalarial agents. 4-Chloro-1,5-naphthyridine serves as a crucial building block in this synthesis. Specifically, it reacts with 4-aminophenols, which are modified with various di-Mannich base substituents, to yield the final compounds of interest []. This highlights the compound's role as a key intermediate in developing novel molecules for potential antimalarial applications.
Q2: How does the structure of 4-chloro-1,5-naphthyridine contribute to its reactivity and potential for further modification?
A2: The presence of the chlorine atom at the 4-position of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the attachment of various nucleophiles, such as the 4-aminophenols used in this study [], facilitating the creation of diverse molecular structures with potentially enhanced antimalarial activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
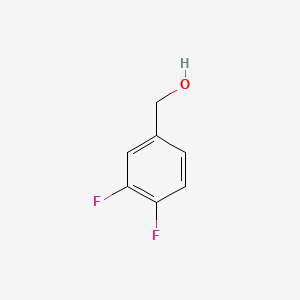
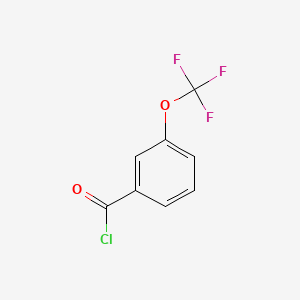
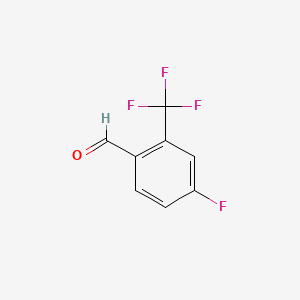
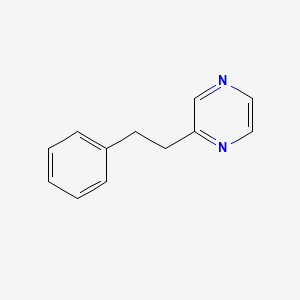

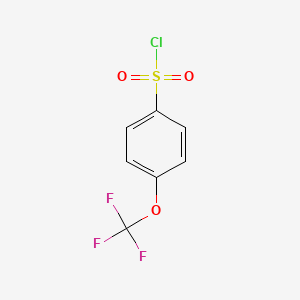



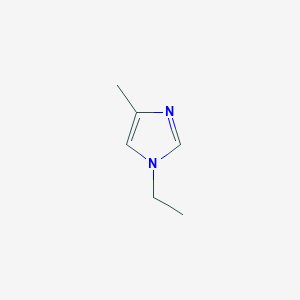
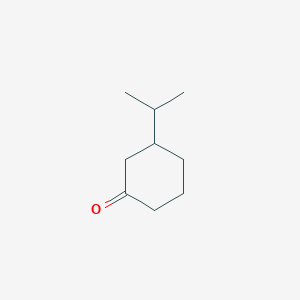
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

